REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].[C:5]([CH:9]1CC2O[CH:10]1C=C2)(OC)=[O:6]>>[CH2:1]([NH:4][C:5](=[O:6])[CH:9]=[CH2:10])[CH2:2][NH:3][C:5](=[O:6])[CH:9]=[CH2:10]
|
Name
|
Na
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1C2C=CC(C1)O2
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
during cooling
|
Type
|
CUSTOM
|
Details
|
Recrystallisation
|
Type
|
DISSOLUTION
|
Details
|
the crystalline mass is dissolved in 400 parts chloroform
|
Type
|
ADDITION
|
Details
|
50 parts water are added
|
Type
|
CUSTOM
|
Details
|
the organic phase separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted 5 times with 50 parts chloroform in each instance
|
Type
|
CUSTOM
|
Details
|
The combined organic phases are reduced in a rotary evaporator at a bath temperature of 90° C.
|
Type
|
CUSTOM
|
Details
|
On conclusion of the furane separation the sedimentation temperature
|
Type
|
TEMPERATURE
|
Details
|
increases to 140° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
DISSOLUTION
|
Details
|
the product is dissolved in hot n-butanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to recrystallise at 0° C
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CNC(C=C)=O)NC(C=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |